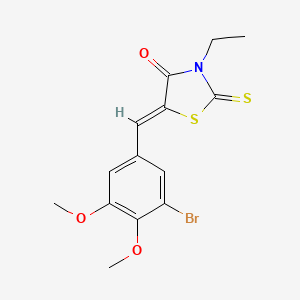
N-benzyl-N'-(4-methylbenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-(4-methylbenzyl)ethanediamide, commonly known as BME, is a synthetic compound that belongs to the class of amides. It has been used in various scientific research studies due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of BME is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. It has been shown to enhance the binding of GABA to the receptor, leading to an increase in the inhibitory neurotransmitter activity. This, in turn, can lead to a reduction in anxiety and other related conditions.
Biochemical and Physiological Effects:
BME has been found to have several biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been shown to have anticonvulsant, analgesic, and sedative properties. BME has been found to have a low toxicity profile, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
BME has several advantages for lab experiments. It is easy to synthesize and purify, has good solubility in organic solvents, and has a low toxicity profile. However, BME has some limitations as well. It has poor water solubility, which can make it difficult to use in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on BME. One potential area of research is the development of BME-based drugs for the treatment of anxiety and other related conditions. Another area of research is the study of the mechanism of action of BME and its effects on the GABA-A receptor. Additionally, further studies could be conducted to investigate the potential of BME for use in other applications, such as bioorganic chemistry and drug discovery.
Conclusion:
In conclusion, BME is a synthetic compound that has been used in various scientific research studies due to its unique properties and potential applications. Its synthesis method is relatively simple, and it has several advantages for lab experiments. BME has been found to have several biochemical and physiological effects, making it a potential candidate for drug development. There are several future directions for research on BME, including the development of BME-based drugs and the study of its mechanism of action.
Méthodes De Synthèse
BME is synthesized by the reaction of N-benzyl ethylenediamine and p-tolualdehyde in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. The yield of BME is typically around 70-80%.
Applications De Recherche Scientifique
BME has been used in various scientific research studies, including medicinal chemistry, drug discovery, and bioorganic chemistry. It has been found to possess several unique properties, such as high lipophilicity, low toxicity, and good pharmacokinetic properties. These properties make it a potential candidate for drug development and other applications.
Propriétés
IUPAC Name |
N-benzyl-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-9-15(10-8-13)12-19-17(21)16(20)18-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQQAZQDCUBNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5055760.png)

![3-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5055775.png)
![N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5055780.png)
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055787.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea](/img/structure/B5055804.png)
acetonitrile](/img/structure/B5055808.png)

![8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B5055820.png)
![5-{[(4-methoxy-2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055824.png)

![N-ethyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5055835.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5055846.png)
